molecular formula C11H13N3O2 B13005946 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one

Cat. No.: B13005946
M. Wt: 219.24 g/mol
InChI Key: QZUAFQFBIKDBAU-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one is a compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused heterocyclic system, makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. This can be followed by functionalization to introduce the methoxy and methylpropanone groups. Industrial production methods often involve multi-step synthesis, utilizing transition metal catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one can be compared with other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity and chemical reactivity.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one

InChI

InChI=1S/C11H13N3O2/c1-7(2)10(15)8-4-9-11(16-3)12-6-13-14(9)5-8/h4-7H,1-3H3

InChI Key

QZUAFQFBIKDBAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CN2C(=C1)C(=NC=N2)OC

Origin of Product

United States

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